molecular formula C13H17N3 B14899125 n-(4-Methylbenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-(4-Methylbenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14899125
M. Wt: 215.29 g/mol
InChI Key: AUPMADLTIYQPEU-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a secondary amine featuring a 4-methylbenzyl group attached to a nitrogen atom and a 2-(1H-pyrazol-1-yl)ethyl side chain.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C13H17N3/c1-12-3-5-13(6-4-12)11-14-8-10-16-9-2-7-15-16/h2-7,9,14H,8,10-11H2,1H3

InChI Key

AUPMADLTIYQPEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCN2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share key structural features with N-(4-Methylbenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, differing primarily in aromatic substituents or amine side chains:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Spectral Data (Selected)
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Replaces ethylamine with thiazole ring C₇H₈N₄S 180.23 108–110 53.08 IR: Not reported; NMR: Not reported
(1-Ethylpyrazol-4-yl)methylamine Ethylpyrazole and isobutylamine C₁₀H₁₉N₃ 181.28 Not reported Not reported IR: Not reported; NMR: Not reported
(1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine Chiral center, 4-fluorophenyl group C₁₃H₁₆FN₃ 233.29 Not reported Not reported HRMS (ESI): m/z 215 ([M+H]⁺)
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine Pyridin-3-ylmethyl group C₁₁H₁₄N₄ 202.26 Not reported Not reported CAS: 1251334-65-2

Key Observations:

  • Heterocyclic Moieties : Pyrazole rings are retained across analogs, contributing to hydrogen-bonding capabilities and metabolic stability .
  • Stereochemistry : The chiral center in introduces stereochemical complexity absent in the target compound, which could influence pharmacological activity.

Physicochemical Properties

  • Melting Points : The thiazole derivative exhibits a moderate mp (108–110°C), consistent with crystalline packing facilitated by hydrogen bonding. Data for the target compound is unavailable.
  • Spectral Data : IR and NMR spectra for analogs (e.g., ) confirm characteristic peaks for C=N (1596 cm⁻¹) and NH (3190 cm⁻¹), which are critical for structural validation.

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